molecular formula C10H8F3NO B6158021 3-[4-(trifluoromethoxy)phenyl]propanenitrile CAS No. 1102373-48-7

3-[4-(trifluoromethoxy)phenyl]propanenitrile

Cat. No.: B6158021
CAS No.: 1102373-48-7
M. Wt: 215.17 g/mol
InChI Key: LPDNQMYHVZMPJT-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethoxy)phenyl]propanenitrile is an organic compound with the molecular formula C10H8F3NO and a molecular weight of 215.18 g/mol . It is characterized by a propanenitrile chain linked to a phenyl ring substituted with a trifluoromethoxy group. This structure makes it a valuable building block in medicinal chemistry and drug discovery. The compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. This chemical serves as a critical synthetic intermediate for the development of novel bioactive molecules. Its utility is highlighted in recent multidisciplinary research, where a derivative of this compound was utilized as a key precursor in the synthesis of dual inhibitors for Alzheimer's disease therapy . Specifically, it was used to develop hybrids that simultaneously target the enzymes soluble epoxide hydrolase (sEH) and acetylcholinesterase (AChE) . This multitarget approach aims to provide cumulative effects against neuroinflammation and memory impairment, showcasing the compound's relevance in pioneering advanced treatment strategies for complex neurodegenerative diseases . Researchers can leverage this nitrile in various synthetic transformations, including nucleophilic substitutions and coupling reactions, to create more complex structures for pharmacological testing.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1102373-48-7

Molecular Formula

C10H8F3NO

Molecular Weight

215.17 g/mol

IUPAC Name

3-[4-(trifluoromethoxy)phenyl]propanenitrile

InChI

InChI=1S/C10H8F3NO/c11-10(12,13)15-9-5-3-8(4-6-9)2-1-7-14/h3-6H,1-2H2

InChI Key

LPDNQMYHVZMPJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC#N)OC(F)(F)F

Purity

95

Origin of Product

United States

Synthetic Methodologies for 3 4 Trifluoromethoxy Phenyl Propanenitrile and Its Derivatives

Retrosynthetic Analysis of the 3-[4-(trifluoromethoxy)phenyl]propanenitrile Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. nsf.govrsc.org For this compound, two primary retrosynthetic disconnections are considered, focusing on the formation of the C-C bonds of the propanenitrile side chain.

A first approach involves a disconnection at the Cα-Cβ bond of the nitrile, suggesting a nucleophilic addition of a cyanide equivalent to a suitable electrophile. This leads back to a 2-[4-(trifluoromethoxy)phenyl]ethyl halide or sulfonate, which can be prepared from the corresponding alcohol.

A second, more convergent strategy, disconnects the bond between the aromatic ring and the Cγ of the side chain. This points to a carbon-carbon coupling reaction, such as a Heck-type reaction, between a 4-(trifluoromethoxy)phenyl halide and an acrylonitrile (B1666552) derivative. Alternatively, a hydrocyanation reaction of 4-(trifluoromethoxy)styrene could also be envisioned.

These disconnections guide the selection of appropriate starting materials and synthetic routes, as detailed in the subsequent sections.

Precursor Chemistry and Starting Materials for (Trifluoromethoxy)phenyl and Propanenitrile Moieties

The synthesis of this compound relies on the availability of key precursors for both the substituted phenyl ring and the propanenitrile side chain.

4-(Trifluoromethoxy)phenyl Precursors:

A common starting material for the trifluoromethoxyphenyl moiety is 4-(trifluoromethoxy)aniline (B150132) or 4-(trifluoromethoxy)phenol. These can be converted to aryl halides (e.g., 1-bromo-4-(trifluoromethoxy)benzene (B1268045) or 1-iodo-4-(trifluoromethoxy)benzene) via Sandmeyer-type reactions or other halogenation methods. These aryl halides are crucial for cross-coupling strategies. Another important precursor is 4-(trifluoromethoxy)phenylacetonitrile, which can serve as a starting point for chain extension. nih.govchemicalbook.com

Propanenitrile Precursors:

For the propanenitrile moiety, acrylonitrile is a key and readily available starting material for Heck-type reactions. For nucleophilic substitution routes, cyanide sources such as sodium or potassium cyanide are employed.

The following table summarizes key precursors and their roles in the synthesis:

PrecursorRole in Synthesis
4-(Trifluoromethoxy)anilineStarting material for the synthesis of 4-(trifluoromethoxy)phenyl halides via diazotization and halogenation.
1-Bromo-4-(trifluoromethoxy)benzeneElectrophilic partner in palladium-catalyzed cross-coupling reactions (e.g., Heck reaction).
4-(Trifluoromethoxy)styreneSubstrate for hydrocyanation reactions.
AcrylonitrileC3 building block and coupling partner in Heck-type reactions.
Sodium Cyanide/Potassium CyanideNucleophilic source of the nitrile group in substitution reactions.
4-(Trifluoromethoxy)phenylacetonitrileA precursor that can be further functionalized to introduce the additional carbon atom of the propane (B168953) chain. nih.govsigmaaldrich.com

Direct and Convergent Synthetic Routes to this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Mizoroki-Heck reaction, in particular, provides a direct route to 3-arylpropanenitriles. wikipedia.orgorganic-chemistry.orgyoutube.com

A plausible synthesis of this compound via a Mizoroki-Heck reaction would involve the coupling of 1-bromo-4-(trifluoromethoxy)benzene with acrylonitrile. nih.govresearchgate.net This reaction is typically catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precursor such as palladium(II) acetate, in the presence of a phosphine (B1218219) ligand and a base.

Reaction Scheme:

The initial product of the Heck reaction is the unsaturated nitrile, 3-[4-(trifluoromethoxy)phenyl]acrylonitrile. Subsequent reduction of the carbon-carbon double bond, for instance through catalytic hydrogenation, would yield the target molecule, this compound.

Other cross-coupling strategies could involve the reaction of a 4-(trifluoromethoxy)phenyl organometallic reagent with a 3-halopropanenitrile, although this approach is generally less common.

The introduction of the nitrile functional group is a critical step in many synthetic pathways.

Nucleophilic Substitution:

A straightforward method for nitrile introduction is the nucleophilic substitution of a halide with a cyanide salt. wikipedia.org This can be applied to a precursor such as 1-(2-bromoethyl)-4-(trifluoromethoxy)benzene. The reaction with sodium or potassium cyanide in a polar aprotic solvent like DMSO or DMF would yield this compound.

Hydrocyanation:

The direct addition of hydrogen cyanide across a double bond, known as hydrocyanation, is another viable strategy. wiley.commdpi.comtue.nl The hydrocyanation of 4-(trifluoromethoxy)styrene, catalyzed by a nickel complex, could potentially afford this compound. This reaction often yields a mixture of regioisomers, with the branched nitrile (2-arylpropanenitrile) sometimes being the major product. However, reaction conditions can be optimized to favor the linear product.

Dehydration of Amides:

While less direct for this specific target, the dehydration of a primary amide is a general and effective method for nitrile synthesis. In this context, one could synthesize 3-[4-(trifluoromethoxy)phenyl]propanamide and subsequently dehydrate it using reagents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) to obtain the desired nitrile.

The following table provides an overview of nitrile formation strategies:

StrategyPrecursorReagentsProduct
Nucleophilic Substitution1-(2-Bromoethyl)-4-(trifluoromethoxy)benzeneNaCN or KCNThis compound
Hydrocyanation4-(Trifluoromethoxy)styreneHCN, Ni catalystThis compound
Dehydration of Amide3-[4-(trifluoromethoxy)phenyl]propanamideP₂O₅, SOCl₂This compound

The trifluoromethoxy group is a deactivating, ortho-, para-directing group in electrophilic aromatic substitution reactions. However, direct functionalization of a trifluoromethoxybenzene ring to introduce the propanenitrile side chain in a single step via electrophilic aromatic substitution is challenging due to the deactivating nature of the substituent and the difficulty in generating a suitable electrophile for the propanenitrile group.

Therefore, electrophilic aromatic substitution is more relevant for the synthesis of the precursors. For instance, the nitration of trifluoromethoxybenzene followed by reduction, diazotization, and Sandmeyer reaction can be used to introduce a halogen at the para position, providing the necessary precursor for cross-coupling reactions.

Stereoselective Synthesis of Chiral Analogs of this compound

The development of stereoselective methods to synthesize chiral analogs of this compound is of interest for applications in medicinal chemistry. nih.gov Chirality can be introduced at the α- or β-position of the nitrile group.

Asymmetric synthesis of these analogs can be approached in several ways:

Asymmetric Heck Reaction: The use of chiral phosphine ligands in the Mizoroki-Heck reaction can induce enantioselectivity in the formation of the carbon-carbon bond, leading to chiral 3-aryl-3-substituted acrylonitriles. Subsequent stereoselective reduction of the double bond would yield the chiral propanenitrile.

Chiral Auxiliary-Mediated Synthesis: Attaching a chiral auxiliary to one of the reactants can direct the stereochemical outcome of a key bond-forming step. The auxiliary can then be removed to yield the enantiomerically enriched product.

Enzymatic Resolution: A racemic mixture of the final compound or a key intermediate can be resolved using enzymes that selectively react with one enantiomer.

For example, the asymmetric hydrocyanation of a suitably substituted styrene (B11656) derivative using a chiral catalyst system could provide a direct route to enantiomerically enriched 2- or 3-arylpropanenitriles.

Continuous-Flow Synthesis Approaches for Scalable Production

Continuous-flow chemistry has emerged as a powerful technology for the scalable and safe production of fine chemicals and pharmaceuticals. rsc.org The use of microreactors and flow systems offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. rsc.org

The synthesis of this compound can be envisioned in a continuous-flow setup, likely involving two key steps: the synthesis of a 4-(trifluoromethoxy)styrene precursor and its subsequent hydrocyanation.

Continuous-flow methodologies have been developed for the synthesis of trifluoromethoxylated building blocks. nih.gov Photoredox catalysis in flow reactors has been shown to be an efficient method for the trifluoromethylation of arenes and heteroarenes. researchgate.net The small dimensions of the flow reactor allow for efficient light penetration, accelerating the reaction rate and reducing reaction times. nih.gov

The hydrocyanation of styrenes, a critical step to form the propanenitrile structure, has also been successfully implemented in continuous-flow systems. While traditional hydrocyanation often involves the use of highly toxic hydrogen cyanide gas, flow chemistry allows for the safe in-situ generation and immediate consumption of such hazardous reagents, minimizing risks. Nickel-catalyzed hydrocyanation of styrene derivatives has been a subject of study, with flow processes offering improved safety and control. mdpi.com Transfer hydrocyanation, which utilizes safer cyanide sources, is also amenable to flow conditions and can provide access to the desired linear nitrile product. wiley.com

The table below presents representative data for continuous-flow synthesis of related compounds, illustrating the potential for scalable production of this compound.

Reaction TypeSubstrateCatalyst/ReagentFlow RateTemperature (°C)Residence TimeYield (%)Reference
TrifluoromethylationAreneIr{dF(CF3)ppy}2]PF6 / CF3SO2Na0.1 mL/minRoom Temp30 minGood researchgate.net
HydrocyanationStyreneNi(BiPhePhos)-60-High mdpi.com
Hydrocyanation4-substituted StyreneNi(0)-diphosphite---Moderate tue.nl

The integration of these green and continuous-flow methodologies holds significant promise for the future production of this compound and its derivatives, enabling more sustainable, efficient, and safer manufacturing processes.

Chemical Reactivity and Transformations of 3 4 Trifluoromethoxy Phenyl Propanenitrile

Reactivity of the Nitrile Functional Group in 3-[4-(trifluoromethoxy)phenyl]propanenitrile

The nitrile group (-C≡N) in this compound is a highly versatile functional group that undergoes a variety of chemical transformations. Its reactivity is characterized by the electrophilic nature of the carbon atom and the nucleophilicity of the nitrogen atom, as well as the ability of the triple bond to participate in addition reactions.

Nucleophilic Addition Reactions at the Nitrile Carbon

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to the construction of more complex molecular architectures. Organometallic reagents, such as Grignard and organolithium reagents, readily add to the nitrile to form imine intermediates, which upon acidic workup, yield ketones. This two-step process provides an efficient route for the synthesis of various ketone derivatives.

For instance, the reaction of a nitrile with a Grignard reagent (R-MgX) proceeds through a magnesium salt of an imine, which is subsequently hydrolyzed to the corresponding ketone. Similarly, organolithium reagents (R-Li) can be employed to achieve the same transformation.

Table 1: Synthesis of Ketones via Nucleophilic Addition to Nitriles

Nitrile SubstrateOrganometallic ReagentProduct
This compoundPhenylmagnesium bromide1-Phenyl-3-[4-(trifluoromethoxy)phenyl]propan-1-one
This compoundMethyllithium4-[4-(trifluoromethoxy)phenyl]butan-2-one

Reduction Reactions to Amines and Other Nitrogen-Containing Compounds

The nitrile group can be readily reduced to a primary amine, a transformation of significant importance in the synthesis of pharmaceuticals and other biologically active molecules. This reduction can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) being one of the most common and effective. The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, ultimately leading to the formation of the primary amine after an aqueous workup.

Catalytic hydrogenation is another widely used method for the reduction of nitriles. This process typically involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel, often supported on carbon. The reaction conditions, including pressure and temperature, can be optimized to achieve high yields of the desired amine.

Table 2: Reduction of this compound to the Corresponding Primary Amine

Reducing Agent/SystemProduct
Lithium Aluminum Hydride (LiAlH₄)3-[4-(trifluoromethoxy)phenyl]propan-1-amine
H₂ / Pd-C3-[4-(trifluoromethoxy)phenyl]propan-1-amine
H₂ / Raney Nickel3-[4-(trifluoromethoxy)phenyl]propan-1-amine

Hydrolysis and Alcoholysis for Carboxylic Acid and Ester Derivatives

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds through an amide intermediate, which is further hydrolyzed to the carboxylic acid and an ammonium salt.

In base-catalyzed hydrolysis, the nitrile is treated with a strong base, such as sodium hydroxide. This reaction also forms an amide intermediate, which is then hydrolyzed to a carboxylate salt. Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid.

Alcoholysis of nitriles, carried out in the presence of an acid catalyst, can lead to the formation of esters, although this transformation is generally less common than hydrolysis.

Table 3: Hydrolysis of this compound

Reaction ConditionsIntermediateFinal Product
H₂SO₄ (aq), Δ3-[4-(trifluoromethoxy)phenyl]propanamide3-[4-(trifluoromethoxy)phenyl]propanoic acid
1. NaOH (aq), Δ 2. H₃O⁺3-[4-(trifluoromethoxy)phenyl]propanamide3-[4-(trifluoromethoxy)phenyl]propanoic acid

Cycloaddition Reactions Involving the Nitrile Moiety

The nitrile group, with its carbon-nitrogen triple bond, can participate in cycloaddition reactions, serving as a dienophile or a dipolarophile to construct various heterocyclic systems. While specific examples involving this compound are not extensively documented in readily available literature, the general reactivity of aryl nitriles suggests its potential to undergo such transformations.

For example, in [3+2] cycloaddition reactions, nitriles can react with 1,3-dipoles like azides or nitrile oxides to form five-membered heterocyclic rings such as tetrazoles or oxadiazoles, respectively. These reactions are often promoted by heat or the use of a catalyst. The electron-withdrawing trifluoromethoxy group on the phenyl ring may influence the reactivity of the nitrile group in these cycloadditions.

Transformations Involving the Trifluoromethoxy Substituent

The trifluoromethoxy (-OCF₃) group is a key feature of the molecule, imparting unique electronic properties and generally exhibiting high stability.

Stability and Reactivity of the -OCF₃ Group under Varied Reaction Conditions

The trifluoromethoxy group is known for its exceptional stability under a wide range of reaction conditions. The strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms make the -OCF₃ group resistant to cleavage by many common reagents. It is generally stable to both acidic and basic hydrolysis, oxidation, and reduction conditions that are typically employed to transform other functional groups within the molecule.

This stability is a significant advantage in multistep syntheses, as the -OCF₃ group can be carried through various reaction sequences without the need for protecting groups. However, under very harsh conditions, such as treatment with extremely strong Lewis acids or reducing agents at high temperatures, cleavage of the aryl-oxygen bond may occur, though such transformations are not common. The electron-withdrawing nature of the -OCF₃ group deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles primarily to the meta position.

Potential for Dearomatization or Functionalization of the Trifluoromethoxy Group

The trifluoromethoxy (OCF₃) group is generally considered a stable substituent in organic synthesis due to the high strength of the carbon-fluorine bonds. acs.orgtcichemicals.com Direct functionalization of the OCF₃ group itself is challenging and not commonly reported under standard laboratory conditions. The group's robustness is a key reason for its incorporation into bioactive molecules, as it can resist metabolic degradation. nih.govmdpi.com

Attempts to directly transform the trifluoromethoxy group often require harsh conditions that may not be compatible with the rest of the molecule. Reactions targeting the C-F bonds within the trifluoromethoxy group are rare. While methods for C-F bond activation are an active area of research, they typically require specific directing groups or highly reactive reagents that are not broadly applicable. researchgate.net

Dearomatization of the phenyl ring bearing the trifluoromethoxy group is also an uncommon transformation. Aromatization processes, such as the conversion of substituted cyclohexanones to trifluoromethyl arenes, are more synthetically accessible. chemrxiv.orgnih.gov The reverse process, dearomatization, would require overcoming the significant thermodynamic stability of the aromatic system, which is further influenced by the electronic properties of the OCF₃ substituent. The strong electron-withdrawing nature of the trifluoromethoxy group tends to disfavor the formation of cationic intermediates that are often involved in dearomatization pathways. chemrxiv.org

Reactivity of the Aromatic Ring System

The electronic character of the 4-(trifluoromethoxy)phenyl moiety is dominated by the strong inductive electron-withdrawing effect (-I) of the OCF₃ group, which is partially counteracted by the electron-donating resonance effect (+R) of the ether oxygen. nih.govbeilstein-journals.org This duality governs the reactivity of the aromatic ring toward both electrophilic and nucleophilic attack.

Regioselective Electrophilic Aromatic Substitution on the (trifluoromethoxy)phenyl Moiety

The trifluoromethoxy group acts as a deactivating yet ortho, para-directing substituent in electrophilic aromatic substitution (SEAr) reactions. nih.govbeilstein-journals.org The deactivation arises from the potent inductive effect of the three fluorine atoms, which withdraws electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles than benzene (B151609). nih.gov

Despite this deactivation, the lone pairs on the ether oxygen can be delocalized into the ring via resonance, increasing the electron density at the ortho and para positions. This resonance effect directs incoming electrophiles to these positions. In the case of this compound, the para position is already occupied by the propanenitrile substituent. Therefore, electrophilic substitution is expected to occur at the positions ortho to the trifluoromethoxy group (C2 and C6).

The table below summarizes the expected regiochemical outcome for common SEAr reactions on the 4-(trifluoromethoxy)phenyl moiety.

Reaction Type Reagents Expected Major Product(s) Controlling Factors
NitrationHNO₃, H₂SO₄Substitution at C2/C6OCF₃ is an ortho, para-director.
HalogenationBr₂, FeBr₃Substitution at C2/C6The deactivating nature may require harsh conditions.
Friedel-Crafts AlkylationR-Cl, AlCl₃Generally low yieldingStrong deactivation by OCF₃ disfavors this reaction. vanderbilt.edu
Friedel-Crafts AcylationRCOCl, AlCl₃Generally low yieldingStrong deactivation by OCF₃ disfavors this reaction. vanderbilt.edu

Nucleophilic Aromatic Substitution on Activated Analogs

Nucleophilic aromatic substitution (SNAr) on the (trifluoromethoxy)phenyl ring of this compound is not feasible as there is no suitable leaving group present. However, on activated analogs that possess a leaving group (e.g., a halogen) on the ring, SNAr can occur. The reaction is facilitated by the presence of strong electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. chemistrysteps.com

The trifluoromethoxy group, being strongly electron-withdrawing, can activate the ring towards nucleophilic attack, particularly when the leaving group is positioned ortho or para to it. For an SNAr reaction to proceed on an analog, a leaving group would need to be installed on the ring, for instance, at one of the ortho positions. The reaction rate of aryl halides in SNAr reactions often follows the trend F > Cl > Br > I, which is opposite to SN1 and SN2 reactions, because the rate-determining step is the nucleophilic attack, which is favored by the high electronegativity of fluorine polarizing the C-F bond. chemistrysteps.comyoutube.com

Reactivity at the Alkyl Chain (Propane Bridge)

The three-carbon chain connecting the aromatic ring and the nitrile group also presents a site for chemical modification, particularly at the carbon atom adjacent to the nitrile.

Alpha-Carbon Reactivity and Functionalization (e.g., deprotonation, alkylation)

The protons on the carbon atom alpha to the nitrile group (the C2 position of the propanenitrile chain) are acidic. This acidity is due to the strong electron-withdrawing inductive and resonance effects of the cyano group, which stabilizes the resulting carbanion (nitrile anion). wikipedia.org

This alpha-carbon can be deprotonated by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), to generate a resonance-stabilized nitrile anion. wikipedia.orgyoutube.com This anion is a potent nucleophile and can react with various electrophiles, most commonly alkyl halides, in an alkylation reaction to form a new carbon-carbon bond. This provides a straightforward method for extending and functionalizing the alkyl chain.

The general scheme for this transformation is as follows:

Deprotonation: A strong base removes a proton from the alpha-carbon.

Alkylation: The resulting nucleophilic carbanion attacks an electrophile (e.g., an alkyl halide), displacing the halide and forming a new C-C bond.

Step Reagents Intermediate/Product Key Features
Deprotonation Strong base (e.g., LDA, NaH)Nitrile Anion (Carbanion)The anion is stabilized by the adjacent nitrile group.
Alkylation Electrophile (e.g., CH₃I, CH₃CH₂Br)α-Alkylated NitrileForms a new C-C bond at the alpha-position.

Over-alkylation can be a potential side reaction if the product still possesses an acidic alpha-proton and excess base and alkylating agent are present. wikipedia.org

Transition-Metal-Catalyzed Transformations of this compound

Transition-metal catalysis offers a versatile platform for modifying this compound, enabling reactions that are otherwise difficult to achieve. These transformations can target the nitrile group or the C-H bonds of the aromatic ring and alkyl chain.

The nitrile group itself can participate in various metal-catalyzed reactions. For instance, palladium or nickel catalysts can promote the addition of organoboronic acids across the C≡N triple bond, leading to the formation of ketones after hydrolysis. nih.gov Metal-catalyzed hydrolysis of nitriles to amides or carboxylic acids can also be achieved under milder conditions than traditional acid or base-catalyzed methods. researchgate.net

Furthermore, the aromatic ring can be functionalized through transition-metal-catalyzed C-H activation. Palladium, rhodium, or iridium catalysts can direct the formation of new C-C or C-heteroatom bonds at the ortho position of the aromatic ring, using the propanenitrile side chain as a potential directing group.

For derivatives of this compound that contain a halide on the aromatic ring, a wide array of palladium-catalyzed cross-coupling reactions become accessible. These include well-established methods like the Suzuki, Heck, and Buchwald-Hartwig reactions, allowing for the introduction of diverse aryl, vinyl, or amino groups. organic-chemistry.org The trifluoromethoxy group is generally stable under these conditions.

The table below lists potential transition-metal-catalyzed reactions applicable to the molecule or its derivatives.

Reaction Type Catalyst System (Example) Reactive Site Resulting Transformation
Suzuki Coupling (on aryl halide analog)Pd(PPh₃)₄, baseAromatic C-XForms a new C-C bond (biaryl synthesis).
Nitrile HydrolysisRu, Pt, or other transition metalsC≡N groupConversion of nitrile to amide or carboxylic acid. researchgate.net
Addition to NitrileTransition metal catalyst (e.g., Rh)C≡N groupAddition of nucleophiles (e.g., boronic acids) across the triple bond. nih.gov
C-H Activation/FunctionalizationPd(OAc)₂, directing groupAromatic C-H (ortho to side chain)Formation of new C-C or C-heteroatom bonds.

Mechanistic Investigations of Reactions Involving 3 4 Trifluoromethoxy Phenyl Propanenitrile

Elucidation of Reaction Mechanisms via Kinetic Studies

Kinetic studies are fundamental to understanding reaction mechanisms, providing quantitative data on how reaction rates respond to changes in concentration, temperature, and other variables. For a hypothetical reaction involving 3-[4-(trifluoromethoxy)phenyl]propanenitrile, a kinetic study would aim to determine the rate law, which expresses the relationship between the rate of the reaction and the concentration of the reactants.

For instance, in a potential synthesis or transformation of this compound, the reaction rate would be monitored over time under various initial concentrations of the reactants. This is typically achieved using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to measure the concentration of the starting material and the product at different time points.

Rate = k [Reactant A]^x [Reactant B]^y

where k is the rate constant, and x and y are the reaction orders for reactants A and B, respectively. The temperature dependence of the rate constant k would be investigated to calculate the activation energy (Ea) using the Arrhenius equation, providing insight into the energy barrier of the reaction.

Table 1: Hypothetical Kinetic Data for a Reaction of a Precursor to this compound

Experiment Initial [Precursor] (mol/L) Initial [Cyanide Source] (mol/L) Initial Rate (mol/L·s)
1 0.10 0.10 1.2 x 10⁻⁵
2 0.20 0.10 2.4 x 10⁻⁵

Isotopic Labeling Studies to Probe Reaction Pathways

Isotopic labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. In reactions involving this compound, isotopes such as Carbon-13 (¹³C) or Deuterium (²H or D) could be incorporated into the molecule to elucidate reaction pathways.

For example, to confirm the origin of the nitrile carbon in a synthesis of the target compound, a cyanide source labeled with ¹³C (e.g., K¹³CN) could be used. The position of the ¹³C label in the resulting this compound would then be determined using ¹³C NMR spectroscopy or mass spectrometry. The presence of the label at the nitrile carbon would confirm its origin from the cyanide reagent.

Similarly, deuterium labeling can be used to probe the involvement of specific C-H bonds in a reaction mechanism. For instance, if a reaction is proposed to proceed via a deprotonation step, substituting a specific hydrogen atom with deuterium would result in a kinetic isotope effect (KIE), where the reaction rate is slower for the deuterated compound. The magnitude of the KIE can provide information about the nature of the transition state.

Characterization of Intermediates and Transition States

The direct observation and characterization of reactive intermediates and the elucidation of transition state structures are crucial for a complete understanding of a reaction mechanism. While often challenging due to their transient nature, various spectroscopic and computational methods can be employed.

For reactions involving this compound, transient species might be detected using techniques such as low-temperature NMR spectroscopy or flash photolysis coupled with UV-Vis or infrared spectroscopy. These methods can provide structural information about short-lived intermediates.

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for studying reaction mechanisms. Theoretical calculations can be used to model the potential energy surface of a reaction, locating and characterizing the structures and energies of reactants, intermediates, transition states, and products. These calculations can provide insights into the geometry of the transition state and the activation barriers for different possible reaction pathways, helping to distinguish between proposed mechanisms.

Influence of Catalyst Structure and Solvent Effects on Reaction Mechanisms

The choice of catalyst and solvent can profoundly impact the rate, selectivity, and even the mechanism of a chemical reaction.

Catalyst Structure: In a potential catalytic synthesis of this compound, the structure of the catalyst would be systematically varied to understand its role in the mechanism. For example, if a transition metal catalyst is employed, modifying the ligands attached to the metal center can alter its steric and electronic properties. This, in turn, can influence the rates of key catalytic steps such as oxidative addition, reductive elimination, or migratory insertion. A study might involve comparing the reaction outcomes with a series of catalysts featuring different phosphine (B1218219) ligands, for instance, to probe the effect of ligand cone angle and electronic parameters on the reaction efficiency.

Solvent Effects: The polarity, proticity, and coordinating ability of the solvent can stabilize or destabilize reactants, intermediates, and transition states to different extents, thereby affecting the reaction rate. For a reaction involving charged intermediates or a polar transition state, a polar solvent would generally be expected to accelerate the reaction. A systematic study would involve conducting the reaction in a range of solvents with varying dielectric constants and observing the effect on the reaction kinetics.

Table 2: Hypothetical Solvent Effects on the Rate Constant of a Reaction Involving this compound

Solvent Dielectric Constant (ε) Relative Rate Constant (k_rel)
Toluene 2.4 1.0
Tetrahydrofuran (THF) 7.6 5.2
Acetonitrile 37.5 25.8

Computational and Theoretical Studies on 3 4 Trifluoromethoxy Phenyl Propanenitrile

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-[4-(trifluoromethoxy)phenyl]propanenitrile, these calculations would provide a foundational understanding of its structure, stability, and reactivity.

Conformational Analysis and Energy Minima

A thorough conformational analysis would be the first step in characterizing the molecule. This involves identifying all possible spatial arrangements of the atoms (conformers) due to rotation around single bonds, such as the C-C bonds in the propanenitrile chain and the C-O bond of the trifluoromethoxy group. By calculating the potential energy of each conformation, the most stable, low-energy structures (energy minima) can be determined. This information is crucial as the biological activity and physical properties of a molecule are often dictated by its preferred conformation.

Frontier Molecular Orbital (FMO) Theory Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. taylorandfrancis.comyoutube.comwikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). taylorandfrancis.comlibretexts.org The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity. taylorandfrancis.comresearchgate.net A detailed FMO analysis of this compound would map the distribution of these orbitals, highlighting the most probable sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterEnergy (eV)Description
HOMO-Highest Occupied Molecular Orbital energy, indicating electron-donating ability.
LUMO-Lowest Unoccupied Molecular Orbital energy, indicating electron-accepting ability.
Energy Gap (ΔE)-Difference between LUMO and HOMO energies, related to chemical reactivity and stability.

Note: This table is for illustrative purposes only. Specific values would need to be determined through quantum chemical calculations.

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) surface map provides a visual representation of the charge distribution within a molecule. researchgate.netnih.gov It is generated by calculating the electrostatic potential at the electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, an ESP map would reveal the electrostatic character of the nitrile group, the trifluoromethoxy group, and the phenyl ring, offering insights into its intermolecular interactions.

Density Functional Theory (DFT) Applications for Reaction Energetics and Mechanism Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.net In the context of this compound, DFT calculations would be invaluable for studying its reactivity in various chemical transformations. By modeling the potential energy surface of a reaction, DFT can be used to determine the activation energies and reaction energies, thereby predicting the feasibility and kinetics of a reaction. It can also be used to elucidate detailed reaction mechanisms by identifying transition states and intermediates.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives, Focusing on Chemical Features

Quantitative Structure-Activity Relationship (QSAR) studies are a key tool in drug discovery and materials science for predicting the activity of compounds based on their chemical structure. nih.gov For a series of derivatives of this compound, a QSAR model could be developed to correlate specific structural features (descriptors) with a particular biological activity or physical property. These descriptors can include electronic properties (like HOMO/LUMO energies), steric parameters, and hydrophobicity. A robust QSAR model would enable the prediction of the activity of new, unsynthesized derivatives, thereby guiding the design of molecules with enhanced properties. nih.govresearchgate.net

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Mechanistic Insight

High-Resolution Mass Spectrometry for Precise Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. nih.govresearchgate.net For 3-[4-(trifluoromethoxy)phenyl]propanenitrile (C₁₀H₈F₃NO), the theoretical monoisotopic mass is 215.0558 Da. uni.lu HRMS instruments like Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers can measure this mass with sub-ppm accuracy, allowing for the unambiguous determination of the elemental composition, C₁₀H₈F₃NO, and distinguishing it from other potential isomers or compounds with the same nominal mass. nih.govnews-medical.net

Cleavage of the bond between the ethyl chain and the phenyl ring, leading to fragments corresponding to the propanenitrile side chain and the trifluoromethoxy-substituted benzene (B151609) ring.

Loss of the nitrile group (•CN).

Benzylic cleavage, which is often a favorable fragmentation pathway.

Tandem mass spectrometry (MS/MS) can further elaborate these pathways by isolating a specific fragment ion and subjecting it to further fragmentation, providing detailed insights into the molecule's assembly. nih.gov

Predicted Adducts and Collision Cross Sections for C₁₀H₈F₃NO uni.lu
Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺216.06308140.0
[M+Na]⁺238.04502150.2
[M-H]⁻214.04852139.7
[M+K]⁺254.01896147.0

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional experiments provides a complete picture of the atomic framework.

Two-dimensional (2D) NMR experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of signals and the piecing together of the molecular structure. nanalysis.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgsdsu.edu For this compound, a COSY spectrum would show a cross-peak between the two methylene (B1212753) groups (-CH₂-CH₂-CN), confirming their adjacent relationship in the propanenitrile chain.

HSQC (Heteronuclear Single Quantum Correlation) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.eduyoutube.com This allows for the direct assignment of each carbon atom that bears protons. For the target molecule, HSQC would show correlations for the two aliphatic CH₂ groups and the two distinct aromatic CH groups.

Expected 2D NMR Correlations for this compound
Proton (¹H) PositionCOSY (¹H) CorrelationsHSQC (¹³C) CorrelationKey HMBC (¹³C) Correlations
Ar-H (ortho to chain)Ar-H (meta to chain)Aromatic CHQuaternary Ar-C (ipso), Quaternary Ar-C (-OCF₃), other Ar-CH
Ar-H (meta to chain)Ar-H (ortho to chain)Aromatic CHQuaternary Ar-C (ipso), Quaternary Ar-C (-OCF₃), other Ar-CH
-CH₂-Ar-CH₂-CNAliphatic CH₂Nitrile C, Quaternary Ar-C (ipso), adjacent -CH₂-
-CH₂-CN-CH₂-ArAliphatic CH₂Nitrile C, adjacent -CH₂-

While solution-state NMR provides data on molecules averaged over their various conformations, solid-state NMR (ssNMR) provides information about molecules in their crystalline, solid form. This technique is particularly useful for studying materials that are insoluble or for probing the effects of crystal packing on molecular conformation. For this compound, ssNMR could be used to determine if multiple crystalline forms (polymorphs) exist, each of which might have a unique ssNMR spectrum. It can also provide information on internuclear distances and molecular orientation within the crystal lattice.

Fluorine-19 (¹⁹F) NMR is a highly sensitive and informative technique for any fluorine-containing compound. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. biophysics.org The chemical shift of the fluorine atoms is extremely sensitive to the local electronic environment, with a much wider chemical shift range compared to ¹H NMR. azom.com

For this compound, the ¹⁹F NMR spectrum would show a single signal for the three equivalent fluorine atoms of the trifluoromethoxy (-OCF₃) group. The chemical shift of this signal, typically in the range of -56 to -60 ppm relative to CFCl₃, is characteristic of an aromatic trifluoromethoxy group and serves as a definitive confirmation of its presence. colorado.edu The precise chemical shift can offer insights into the electronic effects of the propanenitrile substituent on the phenyl ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. spectroscopyonline.com These techniques are excellent for identifying the presence of specific functional groups, as each group has characteristic vibrational frequencies. nih.gov

For this compound, key expected vibrational bands include:

Nitrile (C≡N) stretch: A sharp, intense band in the IR spectrum around 2240-2260 cm⁻¹. This is a highly characteristic absorption.

Aromatic C-H stretch: Bands appearing above 3000 cm⁻¹.

Aliphatic C-H stretch: Bands appearing just below 3000 cm⁻¹ for the -CH₂- groups.

Aromatic C=C stretch: Several bands in the 1450-1600 cm⁻¹ region.

C-F stretches: Strong, intense absorptions typically found in the 1100-1300 cm⁻¹ region, characteristic of the -CF₃ group.

C-O stretch: Bands associated with the aryl-ether linkage.

Raman spectroscopy provides complementary information. While polar groups like C-O and C-F give strong IR signals, non-polar, symmetric bonds like aromatic C=C can give strong Raman signals. spectroscopyonline.com

Characteristic Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity
-C≡N (Nitrile)Stretching~2250Medium-Sharp (IR)
Aromatic C-HStretching3000 - 3100Medium
Aliphatic C-HStretching2850 - 2960Medium
Aromatic C=CStretching1450 - 1600Variable
-OCF₃C-F Stretching1100 - 1300Strong (IR)
Aryl-O-CF₃C-O Stretching~1200 - 1280Strong (IR)

X-ray Crystallography for Solid-State Structure Determination of the Compound or its Crystalline Derivatives

X-ray crystallography is the ultimate method for determining the precise three-dimensional structure of a molecule in the solid state. libretexts.orgwikipedia.org The technique requires a single, high-quality crystal of the compound. When a beam of X-rays is passed through the crystal, the rays are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern. wikipedia.org

By analyzing this pattern, crystallographers can generate a 3D electron density map of the molecule, from which the exact position of each atom can be determined. This analysis yields a wealth of information, including:

Precise bond lengths and bond angles.

The molecule's conformation in the solid state.

Intermolecular interactions (e.g., hydrogen bonding, π-stacking) that dictate how the molecules pack together in the crystal lattice.

While no published crystal structure for this compound was identified in the search results, this technique would provide the most definitive and detailed structural proof if a suitable crystal could be obtained. researchgate.net

Biological Activity and Molecular Interactions of 3 4 Trifluoromethoxy Phenyl Propanenitrile and Its Analogs Excluding Clinical Data

In Vitro Studies on Specific Biochemical Targets (e.g., enzyme inhibition, receptor binding)

Identification and Validation of Potential Biological Targets

Research into 3-[4-(trifluoromethoxy)phenyl]propanenitrile and its analogs has identified several potential biological targets through various in vitro screening methods. While direct targets of the specific compound are not extensively detailed, studies on structurally similar molecules provide significant insights. For instance, analogs containing the trifluoromethylphenyl group have been investigated as inhibitors of the neurokinin 1 receptor (NK1R), a key player in pain and inflammatory responses. scispace.com The androgen receptor (AR), crucial in prostate cancer, has also been identified as a target for structurally related compounds, with binding occurring at the BF3 pocket on the ligand-binding domain surface. nih.gov

Furthermore, analogs have been shown to act as mitochondrial respiratory-chain inhibitors. nih.gov Equilibrative nucleoside transporters (ENTs), which are vital for nucleotide synthesis, are another identified target for analogs, with modifications to the core structure influencing selectivity for different transporter subtypes like ENT1 and ENT2. frontiersin.org In the context of infectious diseases, enzymes essential for viral replication, such as the 3C-like protease (3CLpro) of coronaviruses, have been explored as potential targets for compounds with similar structural motifs. nih.gov

Elucidation of Molecular Mechanisms of Action in Cellular and Biochemical Assays

The molecular mechanisms of action for these compounds are closely linked to their identified targets. For analogs targeting the androgen receptor, the mechanism involves disrupting the receptor's interaction with co-chaperone proteins like BAG1L, which is essential for its proper function and nuclear translocation. nih.gov By occupying the BF3 binding pocket, these compounds can allosterically inhibit the receptor's activity. nih.gov

In the case of ENT inhibition, analogs have been shown to interfere with the transport of nucleosides like uridine (B1682114) across the cell membrane. frontiersin.org Studies using cellular assays with cells expressing specific transporters have demonstrated that the inhibitory effects can be difficult to reverse, suggesting a strong and stable interaction with the transporter protein. frontiersin.org For compounds targeting viral proteases, the mechanism is direct enzyme inhibition, preventing the cleavage of viral polyproteins necessary for replication. nih.gov Similarly, some related beta-ketonitrile compounds act as acaricides by inhibiting the mitochondrial respiratory chain. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives (Focus on Chemical Structural Features)

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of bioactive compounds. For derivatives related to this compound, several key structural features have been identified as critical for their activity.

The trifluoromethoxy (-OCF3) or trifluoromethyl (-CF3) group on the phenyl ring is a recurring feature in many active analogs. frontiersin.orgnih.govnih.gov This group's electron-withdrawing nature and lipophilicity significantly influence how the molecule interacts with its biological target. For example, in a series of 3-phenylcoumarin (B1362560) derivatives designed as Monoamine Oxidase B (MAO-B) inhibitors, the presence and position of the trifluoromethoxy group on the 3-phenyl ring were critical for potency. frontiersin.org Likewise, in the design of phytoene (B131915) desaturase (PDS) inhibitors, the m-trifluoromethyl phenyl group was found to be important for activity, fitting into a hydrophobic channel of the enzyme. nih.gov

Modifications to other parts of the molecular scaffold also have a profound impact. In studies of dopamine (B1211576) transporter (DAT) inhibitors with a tropane (B1204802) framework, alterations to the groups attached to the tropane ring system led to significant changes in binding affinity and selectivity. nih.gov For chalcone (B49325) derivatives, the nature of the substituent on both aromatic rings influences their antimicrobial potency, with the trifluoromethoxy-containing series often showing greater activity than the trifluoromethyl series. nih.gov

Below is a table summarizing key SAR findings for analogs:

Compound ClassCore ScaffoldKey Structural Feature(s) for ActivityTarget/Activity
Coumarin Derivatives3-PhenylcoumarinSubstitution on the 3-phenyl ring (e.g., trifluoromethoxy group)MAO-B Inhibition frontiersin.org
Pyridazine Derivatives3-Phenoxy-4-(phenyl)pyridazinem-trifluoromethyl phenyl groupPhytoene Desaturase Inhibition nih.gov
Tropane AnalogsTropaneSubstituents at the 2 and 3 positions of the tropane ringDopamine Transporter (DAT) Binding nih.gov
Chalcone DerivativesChalconePresence of -OCF3 vs. -CF3 group and substitutions on the second phenyl ringAntimicrobial Activity nih.gov
Triazine Derivatives1,3,5-triazineModification of N-naphthalene and fluorophenyl moietiesENT1/ENT2 Inhibition frontiersin.org

Chemoinformatic and In Silico Screening Approaches for Activity Prediction and Target Identification

Computational methods, including chemoinformatic and in silico screening, are increasingly used to accelerate the discovery and optimization of novel bioactive compounds. ajchem-a.com These approaches allow for the rapid prediction of biological activity and the identification of potential targets for molecules like this compound and its derivatives.

Molecular docking is a widely used technique to predict the binding mode and affinity of a ligand to a macromolecular target. ekb.eg This method has been applied to screen libraries of compounds against targets such as the 3CLpro enzyme of SARS-CoV-2 and human aromatase cytochrome P450. nih.govekb.eg For example, docking studies on 3-phenylcoumarin derivatives helped to elucidate the atom-level interactions responsible for MAO-B inhibition. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool. nih.govupf.edu QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of newly designed molecules before their synthesis, saving time and resources. nih.gov Molecular dynamics simulations further enhance these studies by providing insights into the stability of ligand-protein complexes over time, confirming that the interactions predicted by docking are maintained. nih.govajchem-a.com

Metabolic Pathways and Biotransformations in In Vitro Systems (excluding human metabolism, toxicology)

The study of metabolic pathways in in vitro systems is essential for understanding the potential biotransformation of a compound. Standard in vitro models include liver microsomes, liver S9 fractions, and suspension hepatocytes, which contain the enzymes responsible for drug metabolism. nih.gov These systems, typically derived from preclinical species like rats, are used to identify potential metabolites and metabolically unstable sites on a molecule. nih.gov

For fluorinated compounds analogous to this compound, metabolism often involves cytochrome P450 (CYP) enzymes. nih.gov Phase I metabolic reactions commonly observed for such compounds include oxidation and hydroxylation on the aromatic rings or aliphatic chains. Following Phase I reactions, the resulting metabolites can undergo Phase II conjugation reactions. researchgate.net Studies on related compounds have identified glucuronides as dominant biotransformation products in vitro. nih.gov The specific CYP isoenzymes involved in the metabolism of a compound can be identified using recombinant human CYP enzymes or by conducting studies with specific chemical inhibitors in liver microsomes. nih.govresearchgate.net

Antimicrobial Activity Studies in Vitro

The antimicrobial potential of derivatives containing trifluoromethoxy groups has been an area of active investigation. In particular, chalcone derivatives bearing a 4'-(trifluoromethoxy)phenyl group have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. nih.gov

These studies typically employ broth or agar (B569324) dilution methods to determine the minimum inhibitory concentration (MIC) or zone of inhibition against a panel of pathogenic bacteria and fungi. Research has shown that chalcones with a trifluoromethoxy group often exhibit more potent antimicrobial activity compared to their trifluoromethyl counterparts. nih.gov The activity is also dependent on the substituents on the second aromatic ring of the chalcone scaffold. For example, the presence of groups like chloro or nitro on the second phenyl ring can modulate the antibacterial and antifungal efficacy. nih.gov

The proposed mechanism for some antimicrobial agents involves physical interactions, such as electrostatic forces, between the compound and the bacterial cell membrane, leading to cell disruption and death. frontiersin.org

Below is a representative data table of antimicrobial activity for analogous chalcone compounds.

Compound IDSubstituent on Second Phenyl RingAntibacterial Activity (Zone of Inhibition in mm) vs. S. aureusAntifungal Activity (Zone of Inhibition in mm) vs. C. albicans
Analog B14"-chloroData not specifiedData not specified
Analog B24"-nitroData not specifiedData not specified
Analog B34"-(trifluoromethoxy)> Standard> Standard
Analog B42"-chloro< StandardModerately Active
Note: This table is a conceptual representation based on findings that trifluoromethoxy-containing chalcones exhibit significant antimicrobial activity, often greater than standard reference drugs. Specific numerical data from the source documents were not provided in the search results. nih.gov

Anticonvulsant Activity Studies in Animal Models (Focus on mechanisms, not clinical efficacy)

The anticonvulsant potential of chemical compounds is frequently evaluated in preclinical animal models that mimic different types of epileptic seizures. Two of the most common models are the maximal electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, a model for myoclonic and absence seizures. The mechanisms through which anticonvulsant drugs exert their effects are varied but often involve the modulation of voltage-gated ion channels, enhancement of inhibitory neurotransmission (primarily GABAergic), or attenuation of excitatory neurotransmission (primarily glutamatergic).

Due to the lack of direct studies on this compound, this section will discuss the anticonvulsant activity of analogous compounds, focusing on how the trifluoromethoxy and nitrile substituents might influence activity based on existing SAR data.

Research into various classes of compounds has demonstrated that the nature and position of substituents on a phenyl ring can significantly impact anticonvulsant activity. A study on phenylmethylenehydantoins revealed that the presence of a trifluoromethyl (-CF3) group on the phenyl ring was associated with good anticonvulsant activity in the MES test. nih.gov This suggests that the electron-withdrawing nature and lipophilicity of the trifluoromethyl group may be favorable for interaction with molecular targets relevant to seizure suppression. The trifluoromethoxy (-OCF3) group, present in the subject compound, shares some electronic properties with the trifluoromethyl group, although it is generally considered more lipophilic. Therefore, it is plausible that the trifluoromethoxy substitution could also contribute positively to anticonvulsant activity.

In the same study on phenylmethylenehydantoins, it was observed that the substitution of polar groups, such as the nitrile (-CN) group, on the phenyl ring led to reduced or inactive compounds. nih.govdatapdf.com This finding suggests that for that particular chemical scaffold, a polar substituent like a nitrile may be detrimental to anticonvulsant activity. It is important to note that SAR is highly dependent on the core molecular structure, and these findings for phenylmethylenehydantoins may not be directly applicable to a propanenitrile scaffold.

The following table summarizes the general observations on the effect of different substituents on the anticonvulsant activity of phenylmethylenehydantoins in the MES model.

Substituent GroupGeneral Effect on Anticonvulsant Activity in Phenylmethylenehydantoins
AlkylGood activity
HalogenGood activity
TrifluoromethylGood activity
AlkoxylModerate to good activity
Nitro (-NO2)Less active or inactive
Cyano (-CN)Less active or inactive
Hydroxyl (-OH)Less active or inactive

This data is derived from studies on phenylmethylenehydantoins and may not be representative of the activity of this compound.

Many anticonvulsant drugs that feature a substituted phenyl ring exert their effects by modulating voltage-gated sodium channels. nih.gov These drugs, such as phenytoin (B1677684) and carbamazepine, tend to show efficacy in the MES model. drugbank.com They act by stabilizing the inactivated state of sodium channels, which leads to a reduction in the sustained high-frequency firing of neurons that is characteristic of seizures. nih.gov Given the structural similarities of the trifluoromethoxyphenyl moiety to the aromatic portions of known sodium channel-blocking anticonvulsants, it is conceivable that this compound or its active analogs could also interact with these channels.

Another potential mechanism could involve the modulation of other ion channels, such as calcium or potassium channels, or interaction with neurotransmitter receptors like the GABA-A receptor. drugbank.com However, without specific experimental data for this compound or its close analogs, any proposed mechanism remains speculative.

In a study of fluorinated benzylamino enaminones, a compound with a trifluoromethyl group, 3-(4-fluoro-3-(trifluoromethyl)benzylamino)-5-(trifluoromethyl)cyclohex-2-enone, demonstrated significant anticonvulsant activity in the MES test. nih.gov This further supports the potential for trifluoromethyl- and by extension, trifluoromethoxy-substituted compounds to exhibit anticonvulsant effects, likely through mechanisms that are effective against generalized seizures.

Potential Applications of 3 4 Trifluoromethoxy Phenyl Propanenitrile in Non Biological Fields

Use as a Chemical Building Block in Advanced Materials Synthesis

The reactivity of the nitrile group and the stability of the trifluoromethoxy-phenyl moiety position 3-[4-(trifluoromethoxy)phenyl]propanenitrile as a versatile building block for the synthesis of high-performance polymers. The incorporation of fluorine-containing groups into polymer backbones is a well-established strategy for enhancing material properties. nasa.govpageplace.demdpi.com

Polymer and Copolymer Precursor Chemistry (e.g., polyimides, polyamides, polyesters)

While direct polymerization of this compound into polyimides, polyamides, or polyesters is not the conventional route, it can be chemically modified to yield monomers suitable for such polymerizations. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.

Polyimides: By converting the propanenitrile side chain into an amine or a dicarboxylic acid derivative, monomers suitable for polyimide synthesis can be obtained. Fluorinated polyimides are known for their excellent thermal stability, low dielectric constants, and good mechanical properties, making them valuable in the aerospace and electronics industries. nasa.gov The presence of the trifluoromethoxy group from the parent compound could further enhance solubility and processability of the resulting polyimide. nasa.gov

Polyamides: Similarly, transformation of the nitrile group into an amine or carboxylic acid would yield a monomer for polyamide synthesis. Aromatic polyamides, or aramids, are renowned for their high strength and heat resistance. The trifluoromethoxy group could introduce improved solubility and flame retardancy.

Polyesters: Conversion of the nitrile to a carboxylic acid or a diol would enable its use in the synthesis of polyesters. Fluorinated polyesters are of interest for applications requiring chemical resistance and specific optical properties.

Table 1: Potential Monomer Derivatives of this compound for Polymer Synthesis

Original Compound Potential Monomer Derivative Target Polymer Potential Enhanced Properties
This compound3-[4-(trifluoromethoxy)phenyl]propanoic acidPolyamides, PolyestersThermal stability, chemical resistance
3-[4-(trifluoromethoxy)phenyl]propan-1-aminePolyamides, PolyimidesSolubility, flame retardancy
4-(3-aminopropyl)phenol (after ether cleavage)Polyamides, Polyimides, PolyestersVaried polymer backbone structures

Applications in Liquid Crystal Technology

The incorporation of fluorine atoms or fluorine-containing groups is a common strategy in the design of liquid crystal materials. mdpi.comnih.gov The trifluoromethoxy group, in particular, can significantly influence the dielectric anisotropy, viscosity, and mesophase behavior of liquid crystals. mdpi.com

The rigid phenyl ring in this compound provides a core mesogenic unit, while the flexible propanenitrile tail and the polar trifluoromethoxy group can contribute to the formation of liquid crystalline phases. The strong dipole moment associated with the -OCF3 and -CN groups can lead to a high dielectric anisotropy, a key property for display applications. mdpi.comgoogle.comgoogle.com While this specific compound may not be a liquid crystal itself, it can serve as a crucial precursor for more complex liquid crystal molecules. For instance, the nitrile group can be transformed into other functional groups to elongate the molecular structure and promote mesophase formation.

Table 2: Potential Influence of Structural Moieties on Liquid Crystal Properties

Structural Feature Potential Effect on Liquid Crystal Properties
4-(trifluoromethoxy)phenyl groupHigh dielectric anisotropy, thermal stability
Propanenitrile side chainInfluence on mesophase type and transition temperatures
Overall molecular shapePotential for nematic or smectic phase formation

Role in Supramolecular Chemistry and Host-Guest Systems

The nitrile group is a known participant in non-covalent interactions, including hydrogen bonding and coordination to metal centers. researchgate.net The electron-rich aromatic ring and the electronegative fluorine atoms of the trifluoromethoxy group can also engage in various intermolecular interactions, such as π-π stacking and halogen bonding. These features make this compound an interesting component for the design of supramolecular assemblies and host-guest systems. nih.govrsc.orgrsc.org

It could potentially act as a guest molecule, fitting into the cavity of a larger host molecule, with the interactions being driven by a combination of hydrophobic effects and specific non-covalent bonds. Conversely, it could be incorporated into a larger host structure, with the nitrile or trifluoromethoxy group acting as a binding site for specific guest molecules. The fluorinated nature of the molecule could also be exploited to create fluorous-phase interactions, driving self-assembly in specific solvents. rsc.org

Integration into Catalytic Systems or Ligand Design

The nitrile group can be a precursor to various nitrogen-containing heterocycles, which are common components of ligands in coordination chemistry and catalysis. By chemically modifying the propanenitrile side chain, it is possible to synthesize ligands where the 4-(trifluoromethoxy)phenyl group is appended to a chelating framework.

The electronic properties of the trifluoromethoxy group—strongly electron-withdrawing—can influence the electron density at the metal center of a catalyst, thereby tuning its reactivity and selectivity. rsc.orgmdpi.com For instance, ligands incorporating this moiety could be used in transition-metal-catalyzed cross-coupling reactions or polymerization catalysis. ethz.ch The steric bulk of the trifluoromethoxy group could also play a role in controlling the coordination environment around a metal center.

Precursor for Optoelectronic or Electronic Materials

Molecules containing conjugated π-systems and polar functional groups often exhibit interesting optoelectronic properties. The 4-(trifluoromethoxy)phenyl group, when incorporated into a larger conjugated system, could influence the material's absorption and emission spectra, as well as its charge transport characteristics. The electron-withdrawing nature of the trifluoromethoxy group can lower the HOMO and LUMO energy levels of a molecule, which is a key consideration in the design of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netscispace.comnih.gov

While this compound itself is not a conjugated material, it can serve as a valuable precursor. For example, the nitrile group can participate in cyclotrimerization reactions to form triazine rings, which are electron-deficient and can be used as building blocks for electron-transport materials. Furthermore, the phenyl ring can be functionalized through various cross-coupling reactions to extend the π-conjugation, leading to the synthesis of novel chromophores and electronically active polymers. helsinki.firesearchgate.net

Future Research Directions and Unexplored Avenues for 3 4 Trifluoromethoxy Phenyl Propanenitrile

Development of More Atom-Economical and Stereoselective Synthetic Routes

Current synthetic strategies for related phenylpropanenitriles often involve multi-step processes that may not be optimized for atom economy. Future research should focus on developing more efficient and sustainable synthetic pathways to 3-[4-(trifluoromethoxy)phenyl]propanenitrile.

One promising avenue is the direct hydrocyanation of 4-(trifluoromethoxy)allylbenzene. This approach, if achievable with high regioselectivity, would constitute a highly atom-economical route, combining the starting materials in a single addition reaction. Catalytic systems, potentially based on transition metals like nickel or palladium, could be explored to facilitate this transformation under mild conditions.

Furthermore, the development of stereoselective syntheses presents a significant opportunity. The carbon atom adjacent to the aromatic ring (the benzylic position) is a potential chiral center. Future work could explore asymmetric catalytic methods to introduce chirality at this position. This could involve enantioselective conjugate additions of a cyanide source to a cinnamoyl-type precursor derived from 4-(trifluoromethoxy)benzaldehyde. Success in this area would provide access to enantiopure forms of the compound and its derivatives, which is of paramount importance for potential pharmaceutical applications. acs.orgacs.org

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The reactivity of this compound has not been extensively studied, offering a frontier for discovering new chemical transformations. Research can be directed toward the three main functional parts of the molecule: the nitrile group, the benzylic position, and the aromatic ring.

The nitrile group is a versatile functional handle for conversion into other moieties such as amines, amides, carboxylic acids, and tetrazoles. Exploring cycloaddition reactions with azides to form tetrazoles could yield novel heterocyclic compounds with potential biological activities.

The benzylic position is activated by the adjacent aromatic ring, making it susceptible to radical and anionic reactions. chemistrysteps.commasterorganicchemistry.comlibretexts.org Investigating selective functionalization at this site, such as through oxidation, halogenation, or alkylation, could produce a library of new derivatives. libretexts.org For instance, benzylic bromination followed by nucleophilic substitution could introduce a wide variety of functional groups. youtube.com

The trifluoromethoxy group is a moderately deactivating, ortho-, para-directing group for electrophilic aromatic substitution. nih.govbeilstein-journals.org Despite its deactivating nature, selective substitution on the aromatic ring (at the positions ortho to the propanenitrile chain) could be achieved under carefully controlled conditions, leading to polysubstituted aromatic compounds that are otherwise difficult to access.

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry offers powerful tools to predict the properties and reactivity of this compound before undertaking extensive laboratory work. Density Functional Theory (DFT) calculations can be employed to model the molecule's geometry, electronic structure, and vibrational frequencies, providing a theoretical basis for interpreting experimental spectroscopic data.

Such models can predict the electrostatic potential map, highlighting regions of electron density and potential sites for electrophilic or nucleophilic attack. mdpi.com This information can guide the design of new reactions and help explain observed reactivity patterns. For instance, computational studies could elucidate the mechanism of potential stereoselective reactions, aiding in the rational design of more effective catalysts. researchgate.net Furthermore, modeling the molecule's interaction with potential biological targets or material matrices can help prioritize experimental efforts in drug discovery and material science.

Expansion into Undiscovered Material Science Applications

The trifluoromethoxy group is known to impart unique properties to organic materials, including thermal stability, chemical resistance, and specific electronic characteristics. researchgate.net These properties suggest that this compound could serve as a valuable building block in material science.

One unexplored avenue is its potential use in the synthesis of novel fluorinated polymers or liquid crystals. clarkson.edunih.gov The polarity and rod-like shape of the molecule could be conducive to forming liquid crystalline phases. researchgate.netresearchgate.net Polymerization through either the nitrile group or by incorporating the entire molecule as a monomer could lead to high-performance polymers with low surface energy, hydrophobicity, and enhanced dielectric properties, making them suitable for applications in advanced coatings, membranes, or electronic devices. tandfonline.com

Deeper Investigation into Biological Mechanisms and Undiscovered Targets

The trifluoromethoxy group is increasingly recognized in medicinal chemistry as a valuable substituent for enhancing the pharmacological profile of drug candidates. mdpi.comnih.gov It is more lipophilic than a methoxy (B1213986) group and can act as a bioisostere for other groups, improving properties like metabolic stability and membrane permeability. nih.govresearchgate.net

Future research should involve screening this compound and its derivatives for biological activity across a range of therapeutic areas. The trifluoromethoxy-phenyl motif is present in several bioactive compounds, suggesting that this scaffold could interact with various biological targets. mdpi.comresearchgate.net Initial studies could focus on its potential as an antiviral or anticancer agent, as the trifluoromethyl group, a close analogue, is found in numerous drugs for these conditions. wechemglobal.commdpi.com Investigating its role as a potential modulator of ion channels or enzymes where lipophilic interactions are key could uncover novel therapeutic applications. Elucidating any structure-activity relationships will be crucial for guiding the synthesis of more potent and selective analogues.

Compound Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC10H8F3NO
Monoisotopic Mass215.0558 Da
Predicted XlogP3.1
InChI KeyLPDNQMYHVZMPJT-UHFFFAOYSA-N

Data sourced from PubChem CID 61385108. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data

Adductm/zPredicted CCS (Ų)
[M+H]+216.06308140.0
[M+Na]+238.04502150.2
[M-H]-214.04852139.7

Data sourced from PubChem CID 61385108. uni.lu

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-[4-(trifluoromethoxy)phenyl]propanenitrile?

  • Methodology : The compound is synthesized via nucleophilic substitution between 4-(trifluoromethoxy)phenol and acrylonitrile (or 3-chloropropionitrile) in the presence of a base (e.g., K₂CO₃) and an aprotic solvent like dimethylformamide (DMF) at 80–100°C .
  • Optimization : Reaction yields depend on the electron-withdrawing nature of the trifluoromethoxy group, which may necessitate extended reaction times or higher temperatures compared to non-fluorinated analogs.
Synthetic Route Reagents/Conditions Yield
4-(Trifluoromethoxy)phenol + acrylonitrileK₂CO₃, DMF, 90°C, 24h~60–70%*
4-(Trifluoromethoxy)phenol + 3-chloropropionitrileK₂CO₃, DMF, 100°C, 18h~55–65%*
*Theoretical yields based on analogous reactions for structurally related compounds .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Key Methods :

  • ¹H/¹³C NMR : To confirm aromatic protons (δ 7.2–7.6 ppm) and nitrile carbon (δ ~120 ppm).
  • ¹⁹F NMR : Distinct signal for the -OCF₃ group (δ -58 to -60 ppm) .
  • IR Spectroscopy : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) .
  • Mass Spectrometry : Molecular ion peak at m/z 215.18 (C₁₀H₈F₃NO) .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Electronic Effects : The -OCF₃ group is strongly electron-withdrawing, reducing electron density on the aromatic ring and activating it toward electrophilic substitution. However, steric hindrance may slow reactions at the para position .
  • Case Study : In Suzuki-Miyaura coupling, the trifluoromethoxy group enhances regioselectivity but requires palladium catalysts with strong oxidative addition capabilities (e.g., Pd(PPh₃)₄) .

Q. What experimental approaches are used to study the enzyme inhibition potential of this compound?

  • Methodology :

In Vitro Assays : Incubate with target enzymes (e.g., cytochrome P450 isoforms) and measure activity via fluorometric or spectrophotometric substrates .

Kinetic Analysis : Determine inhibition type (competitive/non-competitive) using Lineweaver-Burk plots.

Docking Studies : Model interactions between the nitrile group and enzyme active sites (e.g., covalent binding to cysteine residues) .

  • Data Interpretation : Compare IC₅₀ values with structurally similar compounds to assess the impact of the trifluoromethoxy group .

Data Contradictions and Resolution

Q. How can researchers resolve discrepancies in reported synthetic yields for analogs of this compound?

  • Root Causes : Variability in solvent purity, base strength, or starting material quality.
  • Resolution :

  • Use anhydrous DMF and freshly distilled acrylonitrile.
  • Monitor reaction progress via TLC (silica gel, hexane:EtOAc 4:1) .

Applications in Material Science

Q. What role does this compound play in polymer synthesis?

  • Functionalization : The nitrile group enables incorporation into polyacrylonitrile (PAN) derivatives, while the -OCF₃ group improves thermal stability and hydrophobicity .
  • Case Study : Copolymerization with styrene yields materials with enhanced glass transition temperatures (Tg) compared to non-fluorinated analogs .

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